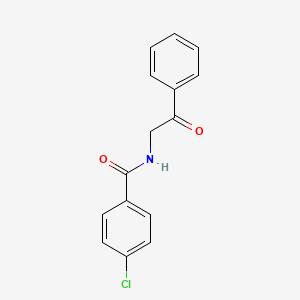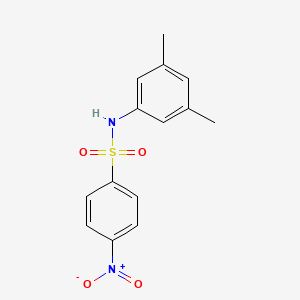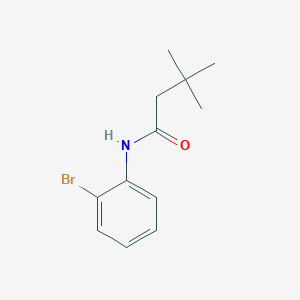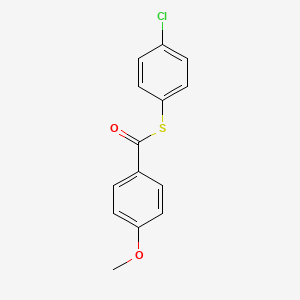
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FNBP or FMePyr and is a pyrimidine derivative.
Mecanismo De Acción
The mechanism of action of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that the anti-tumor activity of this compound may be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione can induce changes in the levels of various biochemical markers in the body. For example, it has been reported to increase the levels of reactive oxygen species and decrease the levels of glutathione, indicating its potential anti-oxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its potential anti-tumor activity, which could be useful in developing new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which could make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione. One possible direction is to further explore its anti-tumor activity and potential mechanisms of action. Another direction could be to investigate its anti-inflammatory and anti-oxidant properties in more detail, with a view to developing new therapies for inflammatory and oxidative stress-related diseases. Additionally, research could be conducted to improve the solubility of this compound, making it more suitable for use in various experimental setups.
Métodos De Síntesis
The synthesis of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 5-fluoro-2,4(1H,3H)-pyrimidinedione with 4-methoxy-3-nitrobenzyl bromide in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione have been explored in various scientific studies. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been reported to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
5-fluoro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O5/c1-3-6-18-14(20)11(16)9-17(15(18)21)8-10-4-5-13(24-2)12(7-10)19(22)23/h4-5,7,9H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCDBNBZMNZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CN(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-propyl-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)


![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)



